molecular formula C32H40N4O8S B2924020 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688061-66-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2924020
CAS No.: 688061-66-7
M. Wt: 640.75
InChI Key: HGVBQRBYMZEPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule with the molecular formula C₃₀H₃₈N₄O₈S and a monoisotopic mass of 614.241035 Da . Its core scaffold consists of a 1,3-dioxolo[4,5-g]quinazoline ring system substituted with a sulfanyl-linked carbamoyl group derived from (oxolan-2-yl)methyl, a hexanamide chain, and a 3,4-dimethoxyphenethyl moiety. The compound’s structural complexity places it within a class of molecules designed for targeted bioactivity, though specific pharmacological data remain underexplored in the provided evidence.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O8S/c1-40-25-10-9-21(15-26(25)41-2)11-12-33-29(37)8-4-3-5-13-36-31(39)23-16-27-28(44-20-43-27)17-24(23)35-32(36)45-19-30(38)34-18-22-7-6-14-42-22/h9-10,15-17,22H,3-8,11-14,18-20H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBQRBYMZEPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5CCCO5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step typically involves the use of thiolating agents under mild conditions.

    Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions.

    Final coupling with the hexanamide chain: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like NaBH4.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

  • Analog with Methoxyethyl Substituent: A closely related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide (ChemSpider ID: 13162462), replaces the oxolan-2-yl group with a methoxyethyl chain. This modification reduces lipophilicity (calculated logP: 1.8 vs. 2.2 for the target compound) and may alter solubility profiles, favoring aqueous environments .
  • Quinazoline Derivatives : Compounds like 2-(3-(6,8-bis(4-methoxyphenyl)quinazolin-4-one) () share the quinazoline core but lack the dioxolo and sulfanyl-carbamoyl groups. These simpler analogs exhibit reduced target specificity but higher synthetic yields (e.g., 81% in ), highlighting a trade-off between complexity and manufacturability.

Computational Similarity Metrics

  • Tanimoto Coefficient Analysis : Using Morgan fingerprints (radius = 2), the target compound shows a Tanimoto score of 0.68–0.72 with methoxyethyl-substituted analogs, indicating moderate structural similarity . However, its similarity to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) is lower (Tanimoto < 0.5 ), suggesting divergent mechanisms of action despite shared carbamoyl motifs .
  • Chemical Space Networking : Clustering based on Murcko scaffolds and Morgan fingerprints groups the target compound with other dioxoloquinazoline derivatives. These clusters exhibit conserved interactions with kinases and epigenetic regulators, as observed in bioactivity profiling studies .

Bioactivity and Target Engagement

  • Bioactivity Clustering: Hierarchical clustering of NCI-60 bioactivity data () places the compound in a group with histone deacetylase (HDAC) inhibitors and kinase modulators, though its exact targets are unconfirmed.
  • Docking Affinity Variability: Minor structural changes, such as substituting oxolan-2-yl with methoxyethyl, result in ΔG affinity differences of 1.2–1.5 kcal/mol in docking studies, underscoring the sensitivity of target binding to substituent chemistry .

Pharmacokinetic and Physicochemical Properties

  • Solubility and Extraction: The dimethoxyphenyl and oxolan-2-yl groups enhance non-polar character, favoring extraction via n-hexane (logP ~2.2) compared to polar analogs like SAHA (logP ~1.5) .

Comparative Data Table

Compound Name Core Scaffold Key Substituents Bioactivity (Predicted) Tanimoto Similarity logP
Target Compound Dioxoloquinazoline Oxolan-2-yl, sulfanyl-carbamoyl Kinase/HDAC modulation N/A 2.2
Methoxyethyl Analog (ChemSpider ID: 13162462) Dioxoloquinazoline Methoxyethyl, sulfanyl-carbamoyl Kinase modulation 0.72 1.8
SAHA Hydroxamate Aliphatic chain, hydroxamic acid HDAC inhibition 0.48 1.5
2-(3-(6,8-bis(4-methoxyphenyl))quinazolin-4-one Quinazoline 4-Methoxyphenyl Anticancer 0.35 3.0

Research Implications and Gaps

  • Structural Optimization : The oxolan-2-yl group enhances target selectivity but complicates synthesis. Hybridizing this moiety with methoxyethyl chains could balance specificity and solubility .
  • Bioactivity Validation: Limited experimental data on the compound’s protein targets necessitate assays against HDACs, kinases, and epigenetic regulators .
  • SAR Exploration : Systematic studies on sulfanyl-carbamoyl variants are needed to delineate structure-activity relationships (SAR) for improved potency .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates various functional groups that may enhance its biological activity. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N3O6SC_{27}H_{25}N_{3}O_{6}S and a molecular weight of approximately 519.6 g/mol. The structural complexity arises from the presence of methoxy substituents and a sulfanylidene group on the quinazoline scaffold.

PropertyValue
Molecular FormulaC27H25N3O6S
Molecular Weight519.6 g/mol
IUPAC NameThis compound

Research indicates that the compound may interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. Its potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for tumor growth and metastasis.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses, potentially through purinergic signaling pathways .
  • Antioxidant Properties : The presence of methoxy groups may enhance its antioxidant capacity, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds within the quinazoline family. For instance:

  • Case Study 1 : A related quinazoline derivative exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value indicating effective concentration for inhibiting cell proliferation.

Antimicrobial Activity

Research has suggested that compounds with similar structures possess antimicrobial properties:

  • Study Findings : Testing against bacterial strains showed promising results in inhibiting growth, attributed to their interaction with bacterial cell membranes.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies indicating that related compounds can downregulate pro-inflammatory cytokines:

  • Mechanism : This may involve inhibition of NF-kB signaling pathways which are critical in inflammatory responses.

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity in vitro
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDownregulation of cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.